Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate
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Overview
Description
Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate is an organic compound with a complex structure that includes a cyclobutane ring, a methoxy group, and a hydroxyphenyl group
Mechanism of Action
Target of Action
Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate (hereafter referred to as the compound) primarily targets the Macrophage migration inhibitory factor . This factor plays a crucial role in immune responses, cell proliferation, and the regulation of the cell cycle .
Mode of Action
The compound interacts with its targets, leading to changes in their function. It’s known that the compound functions as a nitrification inhibitor, affecting the activity of ammonia-oxidizing bacteria and archaea .
Biochemical Pathways
The compound affects the nitrification process, a key biochemical pathway in the nitrogen cycle . By inhibiting nitrification, the compound reduces the transformation of ammonium to nitrate, thereby reducing nitrogen loss in the environment . This has downstream effects on soil fertility and plant growth .
Result of Action
The compound’s action results in the modulation of root system architecture by inhibiting primary root elongation and promoting lateral root formation . It also induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s inhibitory effect on nitrification varies between different soils, with differing pH levels and clay content .
Biochemical Analysis
Biochemical Properties
Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate has been found to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been reported to inhibit nitrification, a process mediated by ammonia-oxidizing bacteria . This compound has also been found to modulate plant growth and root system architecture .
Cellular Effects
In cellular processes, this compound has been found to influence cell function. It inhibits primary root elongation and promotes lateral root formation in plants . This compound has also been found to elevate the levels of auxin expression and signaling, which are crucial for plant growth and development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .
Temporal Effects in Laboratory Settings
It has been observed that this compound can significantly induce the accumulation of glucosinolates in roots .
Metabolic Pathways
This compound is involved in the phenylpropanoid metabolism pathway . It modulates the expression of genes involved in this pathway, resulting in the differential accumulation of secondary metabolites in the roots and leaves .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclobutane ring. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the methoxy group can produce hydroxyl derivatives.
Scientific Research Applications
Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propionate: This compound also has a hydroxyphenyl group but differs in the structure of the carbon chain.
3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester: This compound has a similar hydroxyphenyl group but includes an isoxazole ring.
Uniqueness
Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research.
Properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-12(15)9-7-13(8-9,17-2)10-3-5-11(14)6-4-10/h3-6,9,14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGLCYBHPJNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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